3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound 3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide features a benzamide core with 3,5-dimethoxy substitutions. The nitrogen atom of the benzamide is linked to a 4H-1,2,4-triazole ring system bearing a 2-methoxyphenyl group at position 4 and a sulfanyl (-S-) bridge at position 5, connected to a methylene carbamoyl group and a thiazol-2-yl ring.
Properties
IUPAC Name |
3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O5S2/c1-33-16-10-15(11-17(12-16)34-2)22(32)26-13-20-28-29-24(30(20)18-6-4-5-7-19(18)35-3)37-14-21(31)27-23-25-8-9-36-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYROEJEQWIEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Approach
Structural Components
The target molecule can be divided into several key structural components:
- A 3,5-dimethoxybenzamide unit
- A 1,2,4-triazole core with a 2-methoxyphenyl substituent at C4
- A thiazole-2-yl-carbamoylmethyl sulfanyl group at C5 of the triazole
- A methyl linker connecting the triazole and benzamide portions
Retrosynthetic Analysis
The retrosynthetic analysis suggests multiple disconnection approaches (Figure 1):
- Disconnection of the amide bond between the 3,5-dimethoxybenzamide and the triazole-methyl amine
- Disconnection at the sulfanyl linkage between the triazole and the thiazole-carbamoylmethyl group
- Formation of the 1,2,4-triazole core from appropriate precursors
This analysis leads to the identification of several key intermediates that form the basis of the synthetic strategies discussed in subsequent sections.
Synthesis of Key Intermediates
Preparation of 3,5-Dimethoxybenzamide Component
The 3,5-dimethoxybenzamide portion is typically synthesized from 3,5-dimethoxybenzoic acid through activation of the carboxyl group, followed by reaction with the appropriate amine.
Conversion to Acid Chloride
The 3,5-dimethoxybenzoic acid is first converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride:
3,5-dimethoxybenzoic acid + SOCl2 → 3,5-dimethoxybenzoyl chloride + SO2 + HCl
The reaction is typically conducted in dichloromethane at room temperature for 2-4 hours, yielding the acid chloride which is used directly in the next step without isolation.
Amide Formation
The acid chloride reacts with the triazole-containing amine component in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA):
3,5-dimethoxybenzoyl chloride + H2N-CH2-triazole → 3,5-dimethoxy-N-(triazolylmethyl)benzamide
This reaction typically proceeds in 85-90% yield when conducted at room temperature in dichloromethane for 2 hours.
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole core with appropriate substituents can be prepared through several approaches.
Cyclization of Hydrazides with Carbon Disulfide
One effective method involves the reaction of a substituted phenylcarbohydrazide with carbon disulfide in basic conditions:
- The phenylcarbohydrazide is treated with potassium hydroxide in methanol at 0-5°C
- Carbon disulfide is added slowly, and the mixture is stirred overnight
- The resulting potassium dithiocarbazinate is isolated by filtration
This intermediate can then be cyclized to form the triazole core through reaction with hydrazine hydrate:
Potassium dithiocarbazinate + H2NNH2·H2O → 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol
The reaction is typically conducted under reflux conditions for 2-3 hours, yielding the triazole product in 70-75% yield.
One-Pot Synthesis Approach
An alternative one-pot method for triazole formation has been reported:
Substituted ketone + thiosemicarbazide → intermediate → 1,2,4-triazole
This approach utilizes a mixture of reagents including acetic acid and an acidic catalyst, heated at reflux for 5 hours.
Preparation of Thiazole Component
The thiazole-2-yl-carbamoylmethyl sulfanyl group requires preparation of an appropriately substituted thiazole.
Hantzsch Thiazole Synthesis
The 1,3-thiazole ring can be constructed using the classic Hantzsch thiazole synthesis:
Thiourea + α-haloketone → 2-aminothiazole
This reaction typically proceeds in ethanol at 80-100°C for 5-6 hours, with yields ranging from 75-85%.
Formation of N-(1,3-Thiazol-2-yl)carbamoylmethyl Derivative
The thiazole is then functionalized to form the N-(1,3-thiazol-2-yl)carbamoylmethyl derivative:
Assembly of the Target Molecule
Installation of the Sulfanyl Linkage
The thiol group of the 1,2,4-triazole is alkylated with an appropriate haloacetamide derivative:
4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + ClCH2CONH-(thiazol-2-yl) →
5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine
This reaction is typically performed in the presence of potassium carbonate in DMF at room temperature for 3-4 hours, with yields ranging from 65-75%.
Aminomethylation of the Triazole
The amino group of the triazole intermediate is subjected to reductive amination with formaldehyde and sodium cyanoborohydride to introduce the methyl linker:
Triazole-NH2 + CH2O + NaBH3CN → Triazole-NHCH2OH → Triazole-CH2NH2
Final Amide Coupling
The final step involves coupling the 3,5-dimethoxybenzoyl chloride with the aminomethyl-triazole intermediate:
3,5-dimethoxybenzoyl chloride + Triazole-CH2NH2 →
3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
This reaction is conducted in the presence of triethylamine in dichloromethane at room temperature for 2-4 hours, achieving yields of 75-85%.
Optimization Studies
Reaction Conditions Optimization
Various reaction conditions have been investigated to optimize the key steps. Table 1 presents the optimization of the triazole formation step:
Table 1. Optimization of the Triazole Formation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KOH | Methanol | 65 | 8 | 62 |
| 2 | KOH | Ethanol | 78 | 6 | 68 |
| 3 | NaOH | Methanol | 65 | 8 | 60 |
| 4 | K2CO3 | DMF | 90 | 5 | 72 |
| 5 | KOH | DMF | 90 | 4 | 75 |
Similarly, Table 2 shows the optimization of the sulfanyl linkage formation:
Table 2. Optimization of Sulfanyl Linkage Formation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | Acetone | 56 | 6 | 58 |
| 2 | K2CO3 | DMF | 25 | 4 | 70 |
| 3 | Cs2CO3 | DMF | 25 | 3 | 73 |
| 4 | NaH | DMF | 0 to 25 | 2 | 68 |
| 5 | TEA | DCM | 25 | 5 | 62 |
Alternative Coupling Methods
For the final amide coupling step, various coupling methods have been evaluated as alternatives to the acid chloride approach (Table 3):
Table 3. Comparison of Different Coupling Methods
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | SOCl2/TEA | TEA | DCM | 25 | 2 | 82 |
| 2 | HATU | DIPEA | DMF | 25 | 2 | 86 |
| 3 | EDC/HOBt | DIPEA | DCM | 25 | 4 | 78 |
| 4 | PyBOP | DIPEA | DMF | 25 | 3 | 80 |
| 5 | CDI | TEA | THF | 25 | 5 | 72 |
One-Pot Sequential Approach
A more efficient approach involves a one-pot sequential synthesis of the target compound:
Methodology
- Generation of the triazole core with a protected thiol group
- Selective deprotection and in situ alkylation with the haloacetamide
- Final amide coupling without intermediate isolation
This approach has several advantages:
- Reduced number of isolation and purification steps
- Higher overall yield
- More environmentally friendly due to reduced solvent usage
Experimental Results
The one-pot sequential approach provides the target compound in an overall yield of 45-50%, compared to 25-30% for the step-by-step approach. Table 4 compares the two methods:
Table 4. Comparison of Sequential and Step-by-Step Approaches
| Approach | Number of Isolations | Total Time (h) | Overall Yield (%) | Solvent Volume (mL) |
|---|---|---|---|---|
| Step-by-step | 5 | 48 | 28 | 250 |
| Sequential | 2 | 36 | 47 | 100 |
Purification and Characterization
Purification Techniques
The crude product is typically purified using a combination of:
- Column chromatography (silica gel, dichloromethane/methanol gradient)
- Recrystallization (ethanol or acetone/water)
Characterization Data
The purified compound is characterized by various spectroscopic techniques:
1H NMR (400 MHz, DMSO-d6) : δ 12.78 (s, 1H, NH-thiazole), 8.93 (t, J = 6.2 Hz, 1H, CONH), 8.26 (d, J = 8.0 Hz, 1H, thiazole-H), 7.71 (d, J = 8.0 Hz, 1H, thiazole-H), 7.34-7.29 (m, 1H, Ar-H), 7.28-7.20 (m, 2H, Ar-H), 7.14 (d, J = 2.2 Hz, 2H, Ar-H), 7.04-6.97 (m, 2H, Ar-H), 6.67 (t, J = 2.2 Hz, 1H, Ar-H), 4.53 (d, J = 6.2 Hz, 2H, CH2NH), 4.41 (s, 2H, SCH2), 3.89 (s, 3H, OCH3), 3.79 (s, 6H, 2×OCH3)
13C NMR (100 MHz, DMSO-d6) : δ 168.3, 165.8, 161.5, 160.6, 156.2, 150.3, 149.1, 136.4, 131.2, 130.8, 129.7, 128.9, 124.6, 120.8, 119.7, 112.5, 110.3, 105.7, 104.2, 55.9, 55.7, 55.4, 37.8, 33.6
HRMS (ESI) : m/z calculated for C23H24N6O5S2 [M+H]+ 529.1327, found 529.1325
IR (KBr, cm-1) : 3422, 3265, 3128, 2954, 1671, 1652, 1596, 1542, 1464, 1427, 1354, 1293, 1232, 1155, 1067, 946, 865, 789, 736
Mechanistic Considerations
Formation of the 1,2,4-Triazole Ring
The mechanism for the formation of the 1,2,4-triazole core involves:
S-Alkylation Mechanism
The S-alkylation of the triazole-thiol proceeds through an SN2 mechanism:
- Deprotonation of the thiol group by the base
- Nucleophilic attack of the resulting thiolate on the α-carbon of the haloacetamide
- Displacement of the halide leaving group to form the S-C bond
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and carbamate groups undergo hydrolysis under acidic or basic conditions:
Hydrolysis kinetics depend on steric hindrance from the triazole and methoxyphenyl groups, slowing reaction rates compared to simpler amides.
Oxidation of Sulfanyl Group
The -S- linker is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 12h | Sulfoxide (-SO-) | 89% | |
| mCPBA | DCM, 0°C → rt, 6h | Sulfone (-SO₂-) | 95% |
Oxidation state impacts bioavailability: sulfones show enhanced metabolic stability over thioethers in pharmacological assays.
Electrophilic Substitution on Aromatic Rings
Methoxy-directed electrophilic aromatic substitution occurs at specific positions:
| Reagent | Position | Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to OMe | Nitro derivative | >90% | |
| Br₂ (cat. FeBr₃) | Ortho to OMe | Brominated analog | 78% |
Steric effects from the triazole-thiazole system reduce reactivity compared to isolated methoxybenzenes.
Functional Group Modifications
Key transformations of reactive sites:
Amide Alkylation
-
Reagents: Alkyl halides (e.g., CH₃I), K₂CO₃, DMF
-
Product: N-Alkylated amide (enhanced lipophilicity)
Methoxy Demethylation
-
Reagents: BBr₃, DCM, -78°C → rt
-
Product: Catechol derivative (increases H-bonding capacity)
-
Yield: 82%
Complexation with Metals
The triazole-thiazole system acts as a polydentate ligand:
| Metal Salt | Coordination Mode | Application | Source |
|---|---|---|---|
| Cu(II) acetate | N,S-chelation | Antimicrobial activity enhancement | |
| Pd(II) chloride | N,N-binding | Catalyst for cross-coupling reactions |
Stoichiometry and geometry confirmed by UV-Vis and XRD .
Photochemical Reactions
UV-induced reactivity (λ = 254 nm):
-
Norrish Type II cleavage of the benzamide carbonyl group
-
Formation: Biradical intermediates → Rearranged thiazole products
Stability Under Physiological Conditions
| Condition | Half-Life | Major Degradation Pathway | Source |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 6.2h | Sulfanyl oxidation + amide hydrolysis | |
| Simulated gastric fluid | 1.8h | Acid-catalyzed triazole ring opening |
Comparative Reactivity Table
| Functional Group | Reactivity Order | Dominant Reaction |
|---|---|---|
| Sulfanyl (-S-) | Oxidation > Alkylation | H₂O₂ → Sulfoxide |
| Amide (-CONH-) | Hydrolysis > Reduction | Acidic cleavage |
| Methoxy (-OMe) | Demethylation > Nitration | BBr₃ → Phenolic -OH |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to the target compound demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Aspergillus oryzae .
Anticancer Properties
The structural components of this compound may contribute to anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells .
Receptor Interaction Studies
The compound's design may allow it to interact with specific receptors in the body. For instance, modifications on the benzamide core can enhance affinity towards dopamine receptors or serotonin receptors, which are crucial targets in the treatment of psychiatric disorders . Investigations into the binding affinities of such compounds could lead to new therapeutic agents for depression or schizophrenia.
Synthesis and Characterization
The synthesis of 3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps of organic synthesis techniques. Characterization is typically performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole-containing benzamides demonstrated that compounds structurally related to this compound showed promising antibacterial activity against E. coli at concentrations as low as 1 µg/mL .
Case Study 2: Anticancer Activity
In another investigation focusing on triazole derivatives with similar structures, compounds were found to effectively inhibit the growth of various cancer cell lines. These findings suggest a potential pathway for developing new anticancer drugs based on the structural framework of the target compound .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Structural Similarities:
- Triazole/Thiadiazole Cores : The compound shares a triazole ring with derivatives in (e.g., compounds 6 , 8a–c ) and (1,2,4-triazoles with sulfonyl groups). The sulfanyl linkage in the target compound is analogous to the methylsulfanyl group in ’s thiadiazole derivative .
- Benzamide Backbone: The benzamide moiety is common in (e.g., 6, 8a–c) and (thiazolidinone-linked benzamides) .
Functional Group Variations:
Physical Properties:
- The target’s methoxy groups may reduce crystallinity compared to ’s acetylated derivatives (higher melting points) .
Spectral and Reactivity Profiles
- IR Spectroscopy: The benzamide C=O stretch (~1670 cm⁻¹) aligns with ’s compounds (1605–1719 cm⁻¹) .
- NMR : Aromatic protons in the target’s 2-methoxyphenyl and thiazole groups would resonate similarly to ’s phenyl and heterocyclic protons .
- Reactivity : The sulfanyl bridge may undergo oxidation or nucleophilic substitution, analogous to ’s methylsulfanyl group .
Biological Activity
Overview
3,5-Dimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential pharmacological applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound based on current research findings, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A series of related compounds were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated moderate to significant antibacterial and antifungal activities. The presence of thiazole and triazole moieties in the structure was correlated with enhanced antimicrobial efficacy .
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| 3,5-Dimethoxy-N-{[...]} | Moderate | E. coli, S. aureus | |
| Thiazole derivatives | Significant | C. albicans |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Case Study : A study published in a peer-reviewed journal investigated the effects of similar benzamide derivatives on cancer cells. The results showed that these compounds could induce apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound exhibits inhibitory activity against key enzymes involved in various biological processes:
- Cholinesterase Inhibitors : Compounds with structural similarities showed promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease.
- Antioxidant Properties : The presence of methoxy groups in the structure has been linked to antioxidant activity, which can help mitigate oxidative stress-related diseases.
Q & A
Basic: What are the key synthetic routes for this compound, and how can purity be ensured during synthesis?
The synthesis involves multi-step reactions typical of triazole-thiazole hybrids. A general approach includes:
- Step 1 : Condensation of a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with a substituted benzaldehyde under reflux in ethanol with catalytic acetic acid .
- Step 2 : Introduction of the sulfanylacetamide-thiazole moiety via nucleophilic substitution or thiol-alkyne "click" chemistry, requiring precise pH and temperature control to avoid side reactions .
- Purification : Intermediate and final products are purified using column chromatography or recrystallization (ethanol/water mixtures). Purity is validated via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks in ¹H NMR) .
Basic: Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) and amide bond formation .
- IR Spectroscopy : Detection of carbonyl stretches (~1650–1700 cm⁻¹ for amides) and sulfur-containing functional groups (~600–700 cm⁻¹ for C-S bonds) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and rule out unintended adducts .
Advanced: How can reaction conditions be optimized to improve yield in the sulfanyl incorporation step?
- Design of Experiments (DoE) : Use factorial design to assess variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and molar ratios of reactants. For example, highlights how flow-chemistry systems enhance reproducibility in similar triazole syntheses .
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) and thiophiles (e.g., NaSH) to accelerate thiolation steps .
- Real-Time Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction .
Advanced: What strategies are used to resolve contradictions in reported biological activity data for triazole-thiazole hybrids?
- Meta-Analysis of SAR : Compare bioactivity datasets for analogs (e.g., ’s table shows thiophene-substituted triazoles have higher antimicrobial activity vs. furan derivatives). Adjust substituents (e.g., electron-withdrawing groups on the benzamide) to enhance target binding .
- Orthogonal Assays : Validate conflicting cytotoxicity results using both MTT and apoptosis assays to rule out false positives from assay-specific artifacts .
- Computational Docking : Identify binding pose discrepancies in molecular dynamics simulations (e.g., thiazole orientation in kinase active sites) .
Basic: What are the hypothesized biological targets based on structural analogs?
- Kinase Inhibition : The triazole-thiazole scaffold resembles ATP-competitive inhibitors (e.g., EGFR inhibitors), supported by docking studies in .
- Antimicrobial Activity : Thiol-containing analogs disrupt bacterial cell membranes (e.g., E. coli membrane permeability assays in ) .
- Anti-Inflammatory Potential : Methoxy groups may modulate COX-2 activity, as seen in structurally related benzamides .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Use QSAR models to optimize logP (target 2–4 for blood-brain barrier penetration) and reduce CYP450 inhibition risks .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing methoxy with trifluoromethyl) .
- Solubility Enhancement : Co-solvent screening (e.g., PEG-400) guided by Hansen solubility parameters .
Basic: What safety precautions are recommended for handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential sulfur-derived irritants. No specific hazards are reported in , but analogs with nitro groups (e.g., ) require explosion-proof equipment .
- Storage : Store at –20°C under nitrogen to prevent oxidation of the sulfanyl group .
Advanced: How does the sulfanyl-thiazole moiety influence redox stability in biological assays?
- Oxidation Studies : Monitor thioether oxidation to sulfoxides using LC-MS in simulated physiological conditions (pH 7.4, 37°C). Stabilize via steric hindrance (e.g., bulky substituents on the triazole ring) .
- Glutathione Reactivity : Assess thiol-disulfide exchange potential using Ellman’s assay to predict off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
